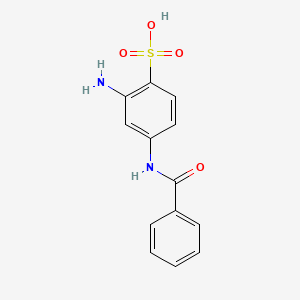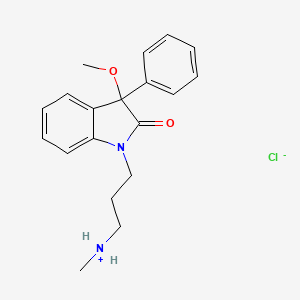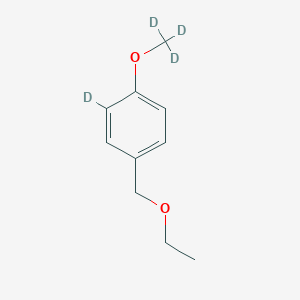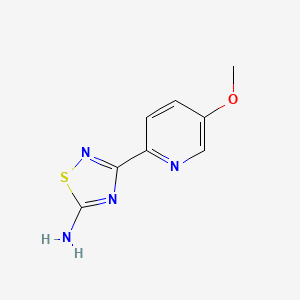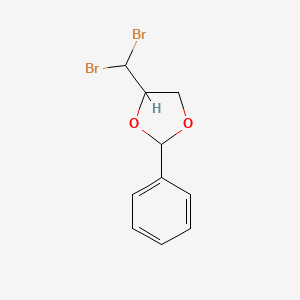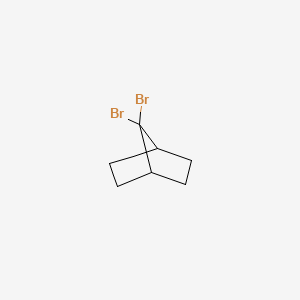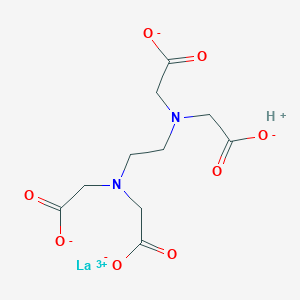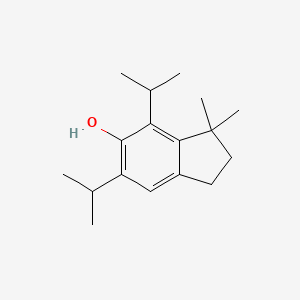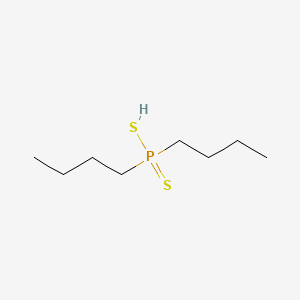
Dibutylphosphinodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylphosphinodithioic acid is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphinodithioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Dibutylphosphinodithioic acid can be synthesized through several methods. One common approach involves the reaction of dibutylphosphine with sulfur to form this compound. The reaction typically requires controlled conditions, such as a specific temperature range and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process often includes steps such as purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Dibutylphosphinodithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinodithioic acid moiety, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in the formation of various phosphine derivatives.
科学的研究の応用
Dibutylphosphinodithioic acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of dibutylphosphinodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, depending on the specific context and application.
類似化合物との比較
Similar Compounds
Compounds similar to dibutylphosphinodithioic acid include other organophosphorus compounds, such as dibutylphosphinic acid and dibutylphosphine oxide. These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the phosphinodithioic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
32435-35-1 |
|---|---|
分子式 |
C8H19PS2 |
分子量 |
210.3 g/mol |
IUPAC名 |
dibutyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChIキー |
MRODDAMGFAPKFW-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=S)(CCCC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)


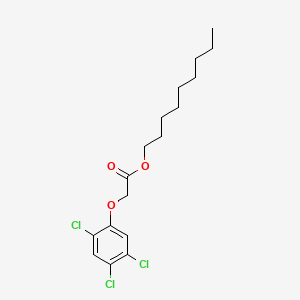
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
